molecular formula C24H21FN2 B2661767 1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole CAS No. 321433-03-8

1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

Cat. No. B2661767
CAS RN: 321433-03-8
M. Wt: 356.444
InChI Key: UNJQCZAYSGTECC-VAWYXSNFSA-N
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Description

The compound “1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole” is a complex organic molecule. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings. The molecule also has a 3-fluorobenzyl group and a styryl group attached to the benzimidazole core. The presence of these functional groups could potentially impart interesting chemical and biological properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole core, followed by the introduction of the 3-fluorobenzyl and styryl groups. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and imidazole), a fluorobenzyl group, and a styryl group. The presence of these groups could influence the compound’s reactivity, stability, and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole core, the fluorobenzyl group, and the styryl group. The compound could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the presence and arrangement of the functional groups in the molecule .

Scientific Research Applications

Future Directions

The study and application of this compound could be a potential area of research in the future. Its unique structure and potential reactivity make it an interesting candidate for further investigation .

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2/c1-17-13-22-23(14-18(17)2)27(16-20-9-6-10-21(25)15-20)24(26-22)12-11-19-7-4-3-5-8-19/h3-15H,16H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJQCZAYSGTECC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole

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